2-Amino-5-(methylamino)-5-oxopentanoic acid
Description
Molecular Architecture and IUPAC Nomenclature
The molecular formula of 2-amino-5-(methylamino)-5-oxopentanoic acid is C₆H₁₂N₂O₃ , with a molecular weight of 160.17 g/mol . Its IUPAC name, 2-amino-5-(methylamino)-5-oxopentanoic acid , systematically describes its structure: a five-carbon chain (pentanoic acid) with an amino group (-NH₂) at position 2 and a methyl-substituted amide group (-N(CH₃)C=O) at position 5. The carboxyl group (-COOH) at position 1 completes the acidic backbone, while the methylamino-keto group introduces a planar region due to resonance stabilization of the amide bond.
The SMILES notation CNC(=O)CCC(C(=O)O)N succinctly encodes this structure, highlighting the methylamine (CN), carbonyl (C=O), and carboxylate (C(=O)O) moieties. The InChIKey ONXPDKGXOOORHB-UHFFFAOYSA-N further uniquely identifies its stereochemical and connectivity features. Unlike proteinogenic amino acids, this compound lacks a chiral center at the α-carbon due to the absence of a side-chain stereogenic center, though its synthetic analogs may exhibit stereoisomerism depending on the preparation method.
| Feature | Description |
|---|---|
| Molecular formula | C₆H₁₂N₂O₃ |
| IUPAC name | 2-amino-5-(methylamino)-5-oxopentanoic acid |
| Key functional groups | α-amino, γ-methylamide, carboxyl |
| SMILES | CNC(=O)CCC(C(=O)O)N |
| InChIKey | ONXPDKGXOOORHB-UHFFFAOYSA-N |
Properties
IUPAC Name |
2-amino-5-(methylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-8-5(9)3-2-4(7)6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXPDKGXOOORHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(methylamino)-5-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzophenone with dimethyl carbonate under the action of a catalyst . This method is advantageous due to its simplicity, low toxicity of reagents, and high catalytic activity.
Industrial Production Methods
For industrial production, the method involving the methylation of 2-amino-5-chlorobenzophenone is preferred due to its efficiency and scalability. The process typically involves the use of environmentally friendly catalysts and reagents, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(methylamino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-5-(methylamino)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Amino-5-(methylamino)-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. For instance, it may act on enzymes or receptors, altering their activity and thereby affecting metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Glutamine/Glutamic Acid Derivatives
Alkylamino Substitutions
- 2-Amino-5-(ethylamino)-5-oxopentanoic acid (): Structure: Ethylamino group replaces methylamino. Properties: Increased hydrophobicity compared to the methyl variant due to the longer alkyl chain. Applications: Referenced in 35 studies, suggesting utility in peptide synthesis or metabolic studies.
-
- Structure : Ethyl substitution on the glutamine side-chain.
- Properties : Used industrially, though specific biological roles are unspecified.
Aromatic and Heterocyclic Modifications
- 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (): Structure: Benzyloxy groups introduce aromaticity.
- 2-Amino-5-((2'-methyl-[1,1'-biphenyl]-4-yl)methoxy-d2)-5-oxopentanoic acid (): Structure: Biphenylmethyl ester with deuterium labeling. Applications: Used in isotopic studies of protein alignment and dynamics.
Sulfur-Containing Derivatives
- Sulfur-containing pineapple compounds ():
- Examples :
- (S)-2-amino-5-((R)-1-carboxy-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylthio)ethyl-amino)-5-oxopentanoic acid.
- (S)-2-amino-5-((R)-1-(carboxymethylamino)-3-((E)-3-(4-hydroxyphenyl)allylthio)-1-oxopropan-2-ylamino)-5-oxopentanoic acid.
- Glutathione (GSH) Conjugates (): Example: GSG (2-amino-5-[[3-[2-[[4-amino-5-hydroxy-5-oxopentanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid). Role: Formed via Michael addition with busulfan, contributing to GSH depletion and oxidative stress in cells.
Enzyme Inhibition
- Glo-1 Inhibitors (): Example: 2-amino-5-(1-(carboxymethylamino)-3-(hydroxy(4-iodophenyl)carbamoylthio)-1-oxopropan-2-ylamino)-5-oxopentanoic acid. Mechanism: Co-crystallized in the active site of glyoxalase I (Glo-1), a target for anticancer and antimicrobial agents.
- Histone Deacetylase (HDAC) Inhibitors (): Example: (S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-5-((4-((2-amino-5-(thiophen-2-yl)phenyl)amino)-4-oxobutyl)amino)-5-oxopentanoic acid (24a). Activity: Tumor-homing HDAC inhibitors with optimized side-chains for enhanced potency (yields: 79–93%).
Drug Metabolism
Data Tables
Table 1: Structural Comparison of Selected Compounds
Table 2: Enzyme Inhibitory Activities
Biological Activity
2-Amino-5-(methylamino)-5-oxopentanoic acid, commonly referred to as AMPA, is a derivative of glutamate and plays a crucial role in neurotransmission within the central nervous system. Its biological activity primarily revolves around its interaction with the NMDA (N-methyl-D-aspartate) receptor, which is vital for synaptic plasticity and memory function. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.
- Chemical Formula : C₆H₁₄N₂O₃
- CAS Number : 4703-52-0
- Molecular Weight : 158.19 g/mol
Biological Activity
The primary biological activity of 2-Amino-5-(methylamino)-5-oxopentanoic acid includes:
- NMDA Receptor Antagonism : AMPA acts as an antagonist to NMDA receptors, which are critical for excitatory neurotransmission. This antagonistic action can modulate synaptic plasticity, potentially influencing learning and memory processes .
- Neuroprotective Effects : Studies have indicated that AMPA may exert neuroprotective effects against excitotoxicity induced by excessive glutamate release, which is often implicated in neurodegenerative diseases.
- Potential in Pain Management : Research has suggested that AMPA could play a role in pain modulation, particularly in models of neuropathic pain. Its mechanism may involve inhibition of calcium currents mediated by L-type calcium channels, contributing to its analgesic properties .
The mechanism by which 2-Amino-5-(methylamino)-5-oxopentanoic acid exerts its effects involves:
- Inhibition of Receptor Activity : By binding to the NMDA receptor, AMPA can inhibit its activation by glutamate, leading to reduced calcium influx and subsequent neuronal excitability.
- Modulation of Ion Channels : AMPA has been shown to affect various ion channels, including voltage-gated calcium channels (Cav1.2), which are important for neurotransmitter release and neuronal signaling .
Table 1: Summary of Biological Activities and Effects
Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of AMPA significantly reduced neuronal death in conditions mimicking ischemic injury. The results indicated a protective effect against oxidative stress and excitotoxicity, suggesting potential therapeutic applications in stroke and neurodegenerative diseases .
Case Study: Pain Management
In a controlled trial assessing the efficacy of AMPA in neuropathic pain models, researchers found that subjects treated with varying doses exhibited a marked reduction in pain scores compared to control groups. The study highlighted the compound's ability to modulate pain pathways through NMDA receptor inhibition and calcium channel blockade .
Q & A
Q. What are the recommended synthetic routes for 2-Amino-5-(methylamino)-5-oxopentanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving nucleophilic substitution or condensation reactions. For example, analogs like 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid are synthesized using glutaric anhydride and amine derivatives under controlled pH and temperature to ensure regioselectivity . Optimization includes:
- Reagent Selection : Use of trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) for deprotection steps, achieving yields >80% .
- Temperature Control : Reactions performed at 0–25°C to minimize side products.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. What analytical techniques are most effective for characterizing the structural and stereochemical properties of 2-Amino-5-(methylamino)-5-oxopentanoic acid?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.66 ppm for aromatic protons in analogs) confirm backbone structure and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₁₃N₂O₃⁺ with m/z 173.0921) .
- Circular Dichroism (CD) : Determines stereochemical configuration, critical for biological activity .
Advanced Research Questions
Q. How does the methylamino substitution at the 5-position influence the compound’s interaction with biological targets compared to ethyl or diethylamino analogs?
- Methodological Answer : Substituent size and polarity dictate binding affinity. For example:
- Methylamino Group : Enhances hydrogen bonding with enzymes (e.g., histone deacetylases) due to its compact size and moderate basicity.
- Ethyl/Diethylamino Analogs : Bulkier groups reduce steric accessibility but may improve lipophilicity for membrane penetration. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics .
- Structural Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites .
Q. What in vitro models are suitable for evaluating the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- Hepatocyte Assays : Primary human hepatocytes assess Phase I/II metabolism (e.g., CYP450-mediated oxidation) .
- Reactive Oxygen Species (ROS) Assays : Fluorogenic probes (e.g., DCFH-DA) measure oxidative stress induction .
- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in HEK293 or HepG2 cells determine IC₅₀ values .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental systems?
- Methodological Answer : Contradictions arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized Protocols : Adopt OECD guidelines for reproducibility.
- Orthogonal Assays : Validate results using both enzymatic (e.g., fluorescence-based HDAC inhibition) and cell-based (e.g., luciferase reporter) assays .
- Purity Verification : LC-MS (>95% purity) ensures bioactivity correlates with the compound, not impurities .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
